N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide
Overview
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide is a complex organic compound that features a pyrazole ring and an adamantane structure The pyrazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the adamantane structure is a tricyclic hydrocarbon known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine with a 1,3-dicarbonyl compound under acidic conditions to form the pyrazole ring . The adamantane carboxamide moiety can be introduced through a coupling reaction with an appropriate adamantane derivative, such as 1-adamantane carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Pyrazolone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the adamantane moiety provides stability and enhances the compound’s binding affinity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenyl-3-methylpyrazole share the pyrazole ring structure but differ in their substituents and overall properties.
Adamantane Derivatives: Compounds such as amantadine and rimantadine feature the adamantane core and are known for their antiviral properties.
Uniqueness
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide is unique due to the combination of the pyrazole ring and the adamantane structure, which imparts both reactivity and stability. This dual nature makes it a versatile compound for various applications, distinguishing it from other pyrazole or adamantane derivatives .
Properties
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-N,3,5-trimethyladamantane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-5-23-7-6-16(21-23)11-22(4)17(24)20-10-15-8-18(2,13-20)12-19(3,9-15)14-20/h6-7,15H,5,8-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJUVHZJFZFYMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CN(C)C(=O)C23CC4CC(C2)(CC(C4)(C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120811 | |
Record name | N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyltricyclo[3.3.1.13,7]decane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005609-71-1 | |
Record name | N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyltricyclo[3.3.1.13,7]decane-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005609-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyltricyclo[3.3.1.13,7]decane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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